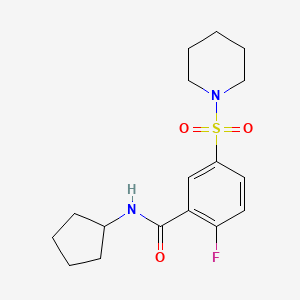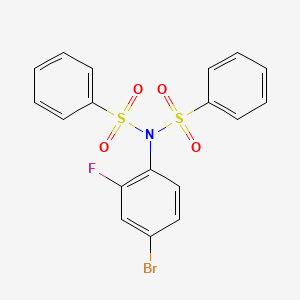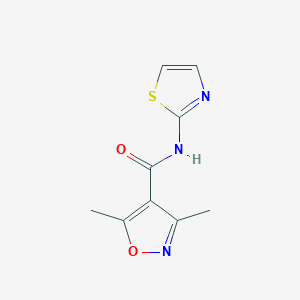
N-cyclopentyl-2-fluoro-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is a compound that has gained significant attention from the scientific community due to its potential therapeutic applications. Also known as CSPB, this compound is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stabilization of several oncogenic proteins. In
Mechanism of Action
N-cyclopentyl-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is a chaperone protein that plays a critical role in the folding and stabilization of several oncogenic proteins, including HER2, EGFR, and AKT. By inhibiting this compound, CSPB destabilizes these oncogenic proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells. Additionally, CSPB has been shown to inhibit the activation of several signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CSPB has been found to have several biochemical and physiological effects in cancer cells. It induces the accumulation of misfolded proteins, leading to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways. Moreover, CSPB has been shown to inhibit the activity of several chaperone proteins, including Hsp70 and Hsp27, which are involved in the protection of cancer cells against stress-induced apoptosis.
Advantages and Limitations for Lab Experiments
CSPB has several advantages for lab experiments, including its potency, selectivity, and broad-spectrum activity against various cancer types. However, CSPB has several limitations, including its poor solubility in water and its potential toxicity to normal cells. Moreover, CSPB's mechanism of action is complex, involving the inhibition of multiple signaling pathways, which makes it challenging to interpret its effects on cancer cells.
Future Directions
Several future directions for research on CSPB include the development of more potent and selective N-cyclopentyl-2-fluoro-5-(1-piperidinylsulfonyl)benzamide inhibitors, the identification of biomarkers for patient selection, and the investigation of CSPB's potential in combination with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of CSPB could enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the mechanism of action of CSPB and its effects on normal cells.
Conclusion:
This compound is a promising compound with potent therapeutic potential in cancer treatment. Its mechanism of action as an this compound inhibitor makes it an attractive target for drug development. Further research is needed to fully understand its effects on cancer cells and normal cells and to develop more potent and selective inhibitors.
Synthesis Methods
The synthesis of CSPB involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with cyclopentylmagnesium bromide to yield N-cyclopentyl-2-fluoro-5-nitrobenzamide. The nitro group is then reduced to an amine using palladium and hydrogen gas. The resulting amine is then reacted with piperidine and sulfonyl chloride to produce CSPB. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
CSPB has been extensively studied for its potential therapeutic applications in cancer treatment. As an N-cyclopentyl-2-fluoro-5-(1-piperidinylsulfonyl)benzamide inhibitor, CSPB has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapeutic drugs. Moreover, CSPB has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancer.
properties
IUPAC Name |
N-cyclopentyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c18-16-9-8-14(24(22,23)20-10-4-1-5-11-20)12-15(16)17(21)19-13-6-2-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBKHNUQFOQGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)
![3-[(2-fluorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5026216.png)
![3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile](/img/structure/B5026223.png)
![isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5026235.png)


![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026257.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5026262.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5026267.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5026288.png)
![3-(allylthio)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5026292.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5026300.png)
